1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
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Overview
Description
1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is a complex organic compound that features a unique combination of pyrazole, pyrrolidine, and triazole rings
Mechanism of Action
Target of Action
Without specific studies, it’s hard to identify the exact targets of this compound. Pyrazole derivatives have been known to interact with various enzymes and receptors in the body, including cyclooxygenase enzymes, pde4 enzymes, and gaba receptors .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrazole derivatives have been involved in various biochemical pathways related to inflammation, pain perception, and neurological signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of α, β-unsaturated aldehydes or ketones with hydrazine derivatives under acidic or basic conditions.
Sulfonylation: The pyrazole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction involving appropriate amine precursors.
Triazole Formation: The final step involves the formation of the triazole ring through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper catalysts for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid
- 1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole is unique due to its specific combination of pyrazole, pyrrolidine, and triazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2S/c1-9-12(10(2)16(3)14-9)21(19,20)17-6-4-11(8-17)18-7-5-13-15-18/h5,7,11H,4,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMLKXVLOISCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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